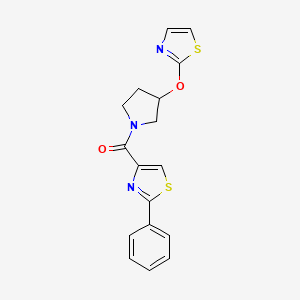
(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It’s part of a class of compounds known as alkylaminophenols , which have been used frequently in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, UV, NMR, and UV-Vis spectrometry . These techniques can provide information about the compound’s electronic and structural properties, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and more .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to (2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone have been synthesized and characterized through various spectroscopic techniques. The synthesis involves the use of Density Functional Theory (DFT) calculations to understand the structural properties and vibrational spectra, which aids in the interpretation of their molecular structure and stability. These studies often focus on novel synthetic routes and the optimization of conditions for obtaining these compounds with high purity and yield. For example, Shahana and Yardily (2020) discussed the synthesis, spectral characterization, DFT, and docking studies of related thiazolyl and thiophene compounds, highlighting the importance of structural optimization and analysis for understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Biological Screening and Potential Applications
The synthesized compounds have been screened for various biological activities, including antimicrobial and antitumor effects. Organotin(IV) complexes derived from similar compounds have shown promising antibacterial activities against a range of pathogens, suggesting potential applications as drugs (Singh, Singh, & Bhanuka, 2016). Additionally, novel derivatives have been evaluated for their antimicrobial activity, with some showing comparable activity to standard drugs, indicating their potential in therapeutic applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking Studies
Molecular docking studies are carried out to predict the interaction between these compounds and biological targets, providing insights into their mechanism of action. These studies help in understanding how modifications in the molecular structure can influence biological activity, aiding the design of more effective compounds with specific biological properties. Shahana and Yardily's work includes molecular docking to explore the antibacterial properties of synthesized compounds, contributing to the understanding of their potential as antibacterial agents (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQDAJPXCBQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
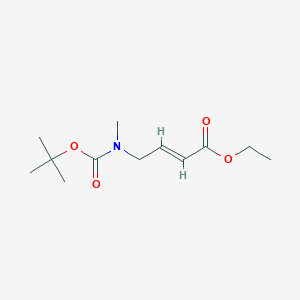
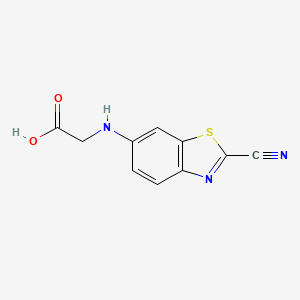
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)
![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)
![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)
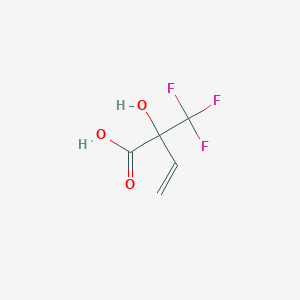
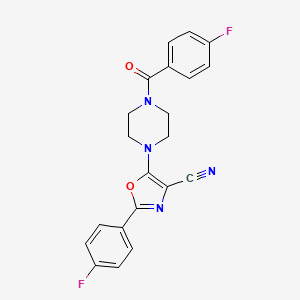
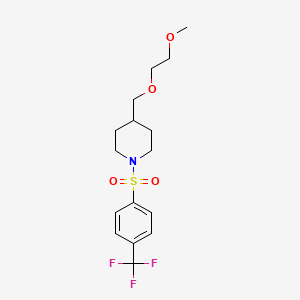
![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)

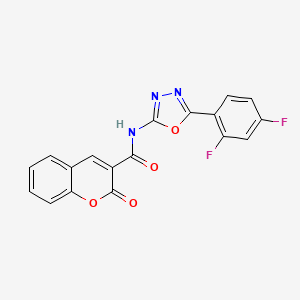
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)
![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)
